Galili antigen pentaose

xenotransplantation anti-Gal antibody inhibition oligosaccharide structure–activity relationship

Galili antigen pentaose (Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc; C₃₂H₅₅NO₂₆; MW 869.77) is the extended linear-B pentasaccharide that constitutes the complete carbohydrate recognition determinant for human natural anti-Gal antibodies. First characterized by Galili et al.

Molecular Formula C38H65NO29
Molecular Weight
Cat. No. B1165739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalili antigen pentaose
SynonymsGalα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc
Molecular FormulaC38H65NO29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galili Antigen Pentaose – Full-Length α-Gal Epitope Oligosaccharide for Xenotransplantation and Antibody Characterization Research


Galili antigen pentaose (Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc; C₃₂H₅₅NO₂₆; MW 869.77) is the extended linear-B pentasaccharide that constitutes the complete carbohydrate recognition determinant for human natural anti-Gal antibodies [1]. First characterized by Galili et al. as the immunodominant xenoantigen responsible for hyperacute rejection in pig-to-primate xenotransplantation, this oligosaccharide represents the full biologically relevant form of the α-gal epitope beyond the minimal trisaccharide core [2]. Commercial preparations are typically supplied at >90% purity (¹H NMR) as a white powder soluble in water or PBS at concentrations up to 10 g/L, with identity confirmed by MS and NMR .

Why Shorter α-Gal Oligosaccharides Cannot Substitute for Galili Antigen Pentaose in Critical Assays


The widely used Galili antigen trisaccharide (Galα1-3Galβ1-4GlcNAc) captures only the minimal terminal recognition motif, yet converging evidence from inhibition assays, epitope mapping, and in vivo neutralization studies demonstrates that residues downstream of the trisaccharide core contribute measurably to antibody binding energy and fine specificity [1]. Monoclonal antibodies generated against the α-Gal epitope exhibit weak binding to the trisaccharide presented on a LacNAc core but strong binding when the identical terminal motif is displayed on an extended Lac core such as iGb3, directly demonstrating that the second and third monosaccharide units participate in the antibody–antigen interface [2]. Furthermore, the pentaose is the natural ligand identified in glycolipid extracts that mediates toxin A binding from Clostridium difficile, confirming that the full pentasaccharide—not the minimal trisaccharide—is the biologically operative unit [3]. Substituting a shorter oligosaccharide therefore risks under-representing antibody affinities and missing biologically relevant binding events.

Quantitative Differentiation of Galili Antigen Pentaose Against Closest Oligosaccharide Analogs


Trisaccharide Core Exhibits 10-Fold Greater Inhibition Potency than Disaccharide, Establishing the Minimum Functional Unit – Pentaose Represents the Full Biologically Relevant Form

In a direct head-to-head comparison, the trisaccharide Galα1-3Galβ1-4GlcNAc inhibited anti-Gal antibody-mediated cytotoxicity of PK15 cells with an effective concentration of ~30 μM, whereas the disaccharide Galα1-3Gal required ~400 μM—a 10-fold difference in potency [1]. The pentasaccharide is identified as the target epitope against which human anti-pig antibodies are directed, and both the disaccharide and trisaccharide are described as terminal substructures of this target pentasaccharide [2]. Although no published study directly compares the pentaose to the triose in a quantitative inhibition assay, the triose itself is 7-fold higher affinity than the diose by equilibrium dialysis and 300-fold more effective than melibiose [3], establishing a clear length–activity relationship in which each additional monosaccharide unit contributes measurable binding energy.

xenotransplantation anti-Gal antibody inhibition oligosaccharide structure–activity relationship

In Vivo Validation: Galili Antigen Pentaose Is the Oligosaccharide Selected for Continuous Infusion Xenograft Protection Studies in Non-Human Primates

In the definitive pig-to-baboon cardiac xenotransplantation study by Simon et al. (1998), the Galili antigen pentasaccharide—not the trisaccharide—was selected for continuous intravenous infusion to maintain serum anti-Gal antibody neutralization. Both the trisaccharide and pentasaccharide were initially administered at 0.5 mmol/kg for pharmacokinetic analysis and both exhibited a serum half-life of approximately 50 minutes with rapid clearance [1]. However, the pentasaccharide was specifically chosen for the 4–5 hour continuous infusion protocol during xenograft procedures, where maintaining serum oligosaccharide concentrations above 1 mM (determined by HPLC) resulted in complete abolition of serum cytotoxic activity against porcine cells [1]. Hyperacute rejection was inhibited during infusion, with both IgG and IgM binding neutralized in the millimolar range [2].

in vivo neutralization xenotransplantation baboon model pharmacokinetics

Downstream Monosaccharide Residues Modulate Antibody Fine Specificity: mAb 15.101 Binds Weakly to Trisaccharide on LacNAc but Strongly on Extended Lac Core Structures

Milland et al. (2007) demonstrated that monoclonal antibody 15.101, generated in α1,3GT⁻/⁻ mice immunized with rabbit red blood cells, binds weakly to synthetic and cell surface-expressed Galα1-3Gal presented on a LacNAc (type 2) core—effectively the trisaccharide context—but binds strongly when the identical terminal Galα1-3Gal motif is displayed on a lactose (Lac) core, including the glycolipid isoglobotrihexosylceramide (iGb3) [1]. Three-dimensional molecular modeling predicted that the terminal α-linked Gal inserts tightly into the antibody combining site while the second and third monosaccharide units also contribute predicted interactions, collectively determining the overall binding strength [1]. This demonstrates that the fine specificity of anti-α-Gal antibodies is determined not solely by the terminal disaccharide or trisaccharide but by subsequent residues—precisely the additional GlcNAcβ1-3Galβ1-4Glc extension present in the Galili pentaose.

antibody fine specificity epitope mapping iGb3 xenoreactive antibodies

STD NMR Epitope Mapping Confirms Both Galactose Residues Participate in the Antibody Interface; the Reducing-End Extension Contributes Weak but Detectable Binding Energy

Plum et al. (2011) employed saturation transfer difference (STD) NMR spectroscopy to define the molecular interaction footprint of a chimeric human IgE antibody (based on murine M86 anti-α-Gal IgM) and affinity-purified polyclonal human serum anti-Gal antibodies with the Galα1-3Gal-OMe disaccharide [1]. Both the monoclonal IgE and the polyclonal serum antibodies showed strong STD effects for protons on both galactose residues, with the H3, H2, and H4 protons of the terminal galactose and the H5, H6, H3, and H4 protons of the penultimate galactose exhibiting the highest signal intensities [1]. Critically, the methyl glycoside (representing the downstream GlcNAc or Glc residue in the full pentaose) contributed weakly to the STD effect, indicating that while the disaccharide block is the primary determinant, the reducing-end extension is not silent and contributes detectable binding energy [1]. SPR measurements demonstrated affinities in the nanomolar range for α-Gal-carrying proteins, with the HSA conjugate showing a higher KD than thyroglobulin or cetuximab, attributed to the reduced steric accessibility and the missing third monosaccharide unit [1].

STD NMR epitope mapping antibody–carbohydrate interaction IgE

Functionalization Versatility: Galili Antigen Pentaose Is Available with Multiple Orthogonal Linker Chemistries Enabling Diverse Immobilization and Detection Formats Not Achievable with Simpler Analogs

Commercial Galili antigen pentaose is offered with an extensive portfolio of functionalization options that leverage the reducing-end Glc residue for regioselective conjugation without compromising the terminal α-Gal epitope [1]. Available derivatives include: free reducing-end pentaose (>90% NMR purity), propargyl-functionalized (β-NAc-Propargyl) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) immobilization onto azide surfaces for glycan microarray fabrication , terminal amine (Linker-NH₂) for NHS-ester coupling, DBCO (Linker-DBCO) for strain-promoted click chemistry, terminal azide (Linker-N₃), biotin conjugate (Linker-BT), stearic acid conjugate for lipid bilayer insertion, and pre-grafted formats on gel matrices for affinity chromatography (Linker-GEL A and B), BSA, and OVA [1]. A custom dual-functionalization option allows simultaneous installation of two distinct reporter or capture groups at R1 and R2 positions [1].

glycan microarray affinity chromatography biotinylation click chemistry SPR

Validated Application Scenarios for Galili Antigen Pentaose Based on Quantitative Evidence


Anti-Gal Antibody Neutralization in Xenotransplantation Models (Pig-to-Primate)

The Galili antigen pentaose is the only oligosaccharide format validated in continuous intravenous infusion protocols in baboon cardiac xenograft models, where maintenance of serum concentrations above 1 mM achieved complete abolition of anti-porcine cytotoxic activity and delayed hyperacute rejection [1]. The pentaose, administered at 0.5 mmol/kg with a serum half-life of ~50 minutes, provides a pharmacokinetic reference for researchers designing antibody neutralization protocols. Based on the established length–activity relationship—where each additional monosaccharide unit contributes measurable binding energy (10-fold improvement from diose to triose)—the pentaose is expected to provide maximal monovalent inhibition potency among linear-B oligosaccharides [2].

Glycan Microarray Fabrication for Anti-α-Gal Antibody Specificity Screening

The propargyl-functionalized Galili antigen pentaose enables covalent, orientation-controlled immobilization onto azide-functionalized microarray surfaces via CuAAC click chemistry, positioning the terminal Galα1-3Gal epitope away from the surface for optimal antibody accessibility . This format supports high-throughput screening of anti-Gal antibody fine specificity, including detection of core-dependent binding differences that are invisible to trisaccharide probes. The STD NMR-validated epitope map—showing involvement of both galactose residues and weak contribution from the reducing-end extension—provides a molecular reference for interpreting array binding data [3].

Affinity Chromatography Purification of Anti-Gal Antibodies from Human Serum

Galili antigen pentaose grafted onto gel matrices (Linker-GEL A and B formats) has been used as an affinity chromatography ligand for the isolation of anti-Gal antibodies from human serum, as demonstrated by SPR-based monitoring of antibody depletion from serum passed over Galα1-3Gal and Galα1-3Galβ1-4GlcNAc affinity columns [1]. The pentaose gel format offers an extended epitope context that may capture antibody subpopulations recognizing residues beyond the trisaccharide core—consistent with the Milland et al. (2007) finding that core structure modulates antibody fine specificity [4].

Quality Control of Biotherapeutics for Undesirable α-Gal Glycans

The Galili LEctPROFILE® kit, based on recombinant MOA lectin that recognizes Galα1-3Gal-terminating glycans with micromolar affinity, enables rapid (<3 hour) 96-well plate screening of biotherapeutic preparations for contaminating Galili antigen epitopes . The Galili antigen pentaose serves as the reference standard and competitive inhibitor for calibration and validation of these lectin-based detection systems, ensuring that the assay reports on the full pentasaccharide epitope rather than only the terminal disaccharide .

Quote Request

Request a Quote for Galili antigen pentaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.